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Compound of Interest

Compound Name: KH-CB19

Cat. No.: B15580396

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor KH-CB19 against other
alternatives, supported by experimental data. KH-CB19 is a potent and highly specific inhibitor
of the CDC2-like kinase (CLK) isoforms 1 and 4.[1][2] CLK kinases are crucial regulators of
alternative pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.
[1] The exceptional selectivity of KH-CB19 makes it a valuable tool for studying the roles of
CLK1 and CLK4 in cellular processes and a promising lead compound for drug discovery.[1]

Quantitative Performance Comparison

The inhibitory activity of KH-CB19 has been assessed against a panel of kinases and
compared with the alternative CLK inhibitor, TG003. The data highlights the superior selectivity
of KH-CB19 for CLK1 over other CLK isoforms and other kinase families.
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Kinase Target KH-CB19 ICso0 (nM) TGO003 ICs0 (NM) Notes

Both compounds are
CLK1 19.7 - 20[3] 2041516171181 potent inhibitors of
CLK1.

KH-CB19 shows lower
CLK2 Reduced Affinity[1] 200[4]15161718l1 affinity for CLK2
compared to TGOO03.

KH-CB19 is ~100-fold
selective for CLK1
CLK3 530[3] >10,000[5][7][8] over CLK3.[1] TG003
has no significant
effect on CLK3.[4]

Both compounds are
CLK4 Potent Inhibitor[1][2] 150405161 7118] potent inhibitors of
CLKA4.

TGO003 shows off-
DYRK1A 55.2 24([7] target activity against
DYRK1A.[9]

TGO003 also shows off-

DYRK1B Not Reported 34[7] target activity against
DYRK1B.
Casein Kinase 1 o TGO003 exhibits cross-
Not Reported Inhibitor[5] o
(CK1) reactivity with CK1.

Kinase Selectivity Profile

KH-CB19 has demonstrated a remarkable selectivity profile in broad screening panels. In an
initial screen against 71 different protein kinases, KH-CB19 showed no significant inhibition of
any other kinase, confirming its high selectivity for CLKs. A subsequent cross-screening using a
thermal shift assay against 129 kinases further confirmed that strong interactions were limited
to CLK family members, particularly CLK1 and CLK4.[1] In contrast, the comparator compound
TGO003 shows cross-reactivity with several other kinases, including DYRK1A/B and Casein
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Kinase 1 (CK1).[5][7][9] This makes KH-CB19 a more precise tool for specifically probing the
function of CLK1 and CLKA4.

Signaling Pathway and Mechanism of Action

KH-CB19 exerts its effects by inhibiting CLK1 and CLK4, which are key regulators of mRNA
splicing. By inhibiting these kinases, KH-CB19 prevents the phosphorylation of SR proteins,
altering the splicing of pre-mRNA into its mature isoforms. This mechanism has been shown to
effectively suppress the phosphorylation of SR proteins in cells.[1]
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Caption: KH-CB19 inhibits CLK1/4, preventing SR protein phosphorylation and altering
alternative splicing.

Experimental Protocols
In Vitro Radiometric Kinase Assay for ICso Determination

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15580396?utm_src=pdf-body-img
https://www.benchchem.com/product/b15580396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

This protocol describes a representative method for determining the potency of inhibitors like
KH-CB19 against a target kinase.

1. Materials and Reagents:

e Recombinant Kinase (e.g., human CLK1)

o Protein Substrate (e.g., a suitable SR protein-derived peptide)
« Inhibitor Stock: KH-CB19 dissolved in 100% DMSO.

» Kinase Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgClz, 0.5 mM EGTA, 0.01% Brij-35, 2
mM DTT.

e ATP Solution: A mix of non-radiolabeled ATP and [y-33P]-ATP.
e P81 Phosphocellulose Membrane or Filter Plate.

e Stop Solution: 3% or 5% Phosphoric Acid.

« Scintillation Fluid.

2. Procedure:

« Inhibitor Preparation: Prepare serial dilutions of KH-CB19 in 100% DMSO. Further dilute
these into the kinase assay buffer to the desired final concentrations. The final DMSO
concentration in the assay should be kept constant, typically around 1%.

e Reaction Setup: In a 96-well plate, add the following in order:
o Kinase Assay Buffer.
o Diluted KH-CB19 or DMSO for control wells.
o A master mix containing the kinase enzyme and the protein substrate.

e Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the
inhibitor to bind to the kinase.
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e Reaction Initiation: Start the kinase reaction by adding the ATP/[y-33P]-ATP mixture to all
wells.

 Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes),
ensuring the reaction stays within the linear range.

e Reaction Termination: Stop the reaction by adding the phosphoric acid stop solution.

e Substrate Capture: Spot a portion of the reaction mixture from each well onto a
phosphocellulose membrane or filter plate. The phosphorylated substrate will bind to the
paper, while unincorporated ATP is washed away.

e Washing: Wash the membrane/plate multiple times with 0.75% phosphoric acid to remove
non-incorporated [y-33P]-ATP.

» Detection: After drying the membrane/plate, add scintillation fluid and measure the
incorporated radioactivity using a scintillation counter.

» Data Analysis: Calculate the percentage of inhibition for each KH-CB19 concentration
relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor
concentration and fit the data to a dose-response curve to determine the 1Cso value.

Kinase Cross-Screening Workflow

To determine the selectivity of an inhibitor, it is screened against a large panel of kinases. The
workflow below illustrates this process.
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Caption: Workflow for determining the selectivity profile of a kinase inhibitor against a diverse
panel.

In summary, KH-CB19 is a highly potent and selective inhibitor of CLK1 and CLK4. Its superior
selectivity profile compared to alternatives like TG003 makes it an invaluable chemical probe
for investigating the biological functions of CLK kinases in alternative splicing and a strong
candidate for further therapeutic development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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